molecular formula C22H34N2O7 B8479897 N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine

N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine

Cat. No.: B8479897
M. Wt: 438.5 g/mol
InChI Key: AZYSHDSVGUFBQN-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine is a synthetic compound used primarily in the field of organic chemistry. It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amino groups during chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine typically involves the protection of the amino and hydroxyl groups of L-tyrosine The process begins with the reaction of L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine This reaction results in the formation of the Boc-protected tyrosine derivative

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group acts as a nucleophile.

    Oxidation and Reduction Reactions: The phenolic hydroxyl group of the tyrosine moiety can undergo oxidation to form quinones or reduction to form catechols.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Alkylating agents such as alkyl halides

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4)

    Reduction: Reducing agents like sodium borohydride (NaBH4)

Major Products Formed

    Deprotection: L-tyrosine and 3-aminopropyl-L-tyrosine

    Substitution: Various alkylated derivatives of L-tyrosine

    Oxidation: Quinones

    Reduction: Catechols

Scientific Research Applications

N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine involves the protection and deprotection of functional groups during chemical synthesis. The Boc groups protect the amino and hydroxyl groups from unwanted reactions, allowing for selective modifications of the molecule. Upon deprotection, the functional groups are restored, enabling further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butoxycarbonyl-L-tyrosine: Similar structure but lacks the 3-tert-butoxycarbonylaminopropyl group.

    N-tert-butoxycarbonyl-O-(3-aminopropyl)-L-tyrosine: Similar structure but without the Boc protection on the 3-aminopropyl group.

Uniqueness

N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine is unique due to the presence of dual Boc protecting groups, which provide enhanced stability and selectivity during chemical synthesis. This makes it a valuable intermediate in the synthesis of complex organic molecules and peptides.

Properties

Molecular Formula

C22H34N2O7

Molecular Weight

438.5 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]phenyl]propanoic acid

InChI

InChI=1S/C22H34N2O7/c1-21(2,3)30-19(27)23-12-7-13-29-16-10-8-15(9-11-16)14-17(18(25)26)24-20(28)31-22(4,5)6/h8-11,17H,7,12-14H2,1-6H3,(H,23,27)(H,24,28)(H,25,26)/t17-/m0/s1

InChI Key

AZYSHDSVGUFBQN-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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